molecular formula C11H11NO3 B1418483 5,7-Dimethoxy-1,4-dihydroquinolin-4-one CAS No. 190516-88-2

5,7-Dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B1418483
CAS No.: 190516-88-2
M. Wt: 205.21 g/mol
InChI Key: GPPGAHZMZKUMKW-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,4-dihydroquinolin-4-one is a quinoline derivative known for its unique chemical structure and propertiesIts molecular formula is C11H11NO3, and it has a molecular weight of 205.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-dimethoxyaniline with ethyl acetoacetate, followed by cyclization in the presence of a strong acid such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the quinoline ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxy-1,4-dihydroquinolin-4-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is often used in the development of new pharmaceuticals.

    Medicine: Research indicates that derivatives of this compound may act as enzyme inhibitors, offering therapeutic potential in treating various diseases.

    Industry: Its unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,7-Dimethoxy-1,4-dihydroquinolin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethoxy-1,4-dihydroquinolin-4-one stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,7-dimethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-7-5-8-11(10(6-7)15-2)9(13)3-4-12-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPGAHZMZKUMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)C=CN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304958
Record name 5,7-Dimethoxy-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190516-88-2
Record name 5,7-Dimethoxy-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190516-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethoxy-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-[(3,5-Dimethoxyphenylamino)-methylene]-2,2-dimethyl[1,3]dioxane-4,6-dione (400 mg, 1.30 mmol) in diphenyl ether (5 mL) and heated at 200° C. for 30 min. The reaction mixture was cooled to rt and hexane was added and stirred for 30 min. The brown solid was filtered and dried to yield 5,7-dimethoxy-1H-quinolin-4-one LCMS m/z=206 (M+1).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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